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Compound of Interest

Compound Name: Caesium azide

Cat. No.: B8803214 Get Quote

This guide provides a detailed comparison of the experimental and theoretical properties of

caesium azide (CsN₃), an inorganic compound of interest in various chemical research fields.

The following sections present quantitative data, outline experimental methodologies, and

visualize key processes to offer a comprehensive resource for researchers, scientists, and

professionals in drug development.

Physical and Thermodynamic Properties
Caesium azide is a white, deliquescent solid that is highly soluble in water.[1] Like other

azides, it is extremely toxic, with a toxicity profile similar to that of cyanides.[1] Unlike many

other metal azides, caesium azide is not sensitive to mechanical shock.[1] A summary of its

key physical and thermodynamic properties, comparing experimental values with theoretical

(computed) data, is presented below.
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Property Experimental Value
Theoretical/Computed
Value

Molar Mass 174.926 g/mol [2] 174.926 g/mol [3]

Density 3.5 g/cm³[1][2] -

Melting Point 310 °C (583 K)[1][2] -

Boiling Point Decomposes upon heating[1] -

Standard Enthalpy of

Formation (ΔfH⦵₂₉₈)
-19.6 kJ/mol[1] -

Standard Molar Entropy

(S⦵₂₉₈)
134 J·mol⁻¹·K⁻¹[1] -

Solubility in Water 224.2 g/100 mL (0 °C)[1][2] -

Solubility in Ethanol 1.0366 g/100 mL (16 °C)[1] -

Crystallographic Properties
Experimental studies have determined that caesium azide crystallizes in a tetragonal distorted

caesium chloride structure at standard conditions.[2] In this structure, each azide ion is

coordinated to eight caesium cations, and each caesium cation is coordinated to eight terminal

nitrogen centers.[2] Upon heating to 151 °C, it undergoes a phase transition to a cubic

structure.[2]

Property Experimental Value Theoretical Value

Crystal System Tetragonal[2] -

Space Group I4/mcm, No. 140[2] -

Lattice Constants a = 6.5412 Å, c = 8.0908 Å[2] -

Formula Units (Z) 4[2] -

Computational studies, often employing density functional theory (DFT), have been used to

investigate the electronic structures and properties of caesium azide, particularly in host-guest
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complexes.[4][5] These theoretical models help in understanding the interactions and bonding

within the crystal lattice and when the molecule is confined.[6][7]

Vibrational Spectroscopic Properties
The vibrational spectrum of caesium azide has been investigated experimentally using

infrared (IR) and Raman spectroscopy.[8] These studies provide insight into the molecular

vibrations and crystal lattice dynamics. Theoretical calculations, such as DFT and ab initio

methods, can predict these vibrational frequencies, allowing for a direct comparison with

experimental data to validate theoretical models and aid in the assignment of spectral bands.[9]

The azide ion (N₃⁻) has characteristic vibrational modes: a symmetric stretch (ν₁), a doubly

degenerate bending mode (ν₂), and an asymmetric stretch (ν₃). In the crystalline state of CsN₃,

these modes can be further resolved due to crystal field effects.

Vibrational Mode
Experimental IR Frequency
(cm⁻¹)

Experimental Raman
Frequency (cm⁻¹)

N₃⁻ Asymmetric Stretch (ν₃) ~2002.2[7] -

N₃⁻ Symmetric Stretch (ν₁) - 1365[8]

Lattice Modes 30 - 200[8] 30 - 200[8]

Note: The symmetric stretching fundamental at 1365 cm⁻¹ is Raman active and was tentatively

assigned based on the possibility of strain-induced activity in the crystal.[8] The most intense IR

feature for CsN₃ isolated in a nitrogen matrix is the asymmetric stretch at 2002.2 cm⁻¹.[7]

Experimental Protocols
A. Synthesis of Caesium Azide
Several methods for the synthesis of caesium azide have been reported. The choice of

method may depend on the availability of starting materials and the desired purity of the final

product.

Method 1: Neutralization Reaction This method involves the reaction of an acid (hydrazoic acid)

with a caesium base (caesium hydroxide or caesium carbonate).[2]
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Reaction:

CsOH + HN₃ → CsN₃ + H₂O

Cs₂CO₃ + 2HN₃ → 2CsN₃ + H₂O + CO₂

Protocol: A solution of hydrazoic acid is carefully neutralized with a stoichiometric amount of

caesium hydroxide or caesium carbonate. The reaction is typically performed in an aqueous

solution. The resulting caesium azide can be isolated by evaporation of the water. Extreme

caution is required due to the high toxicity and volatility of hydrazoic acid.

Method 2: Double Displacement Reaction This is a convenient method that involves the

reaction of caesium sulfate with barium azide. The insolubility of barium sulfate drives the

reaction to completion.[1][2]

Reaction: Cs₂SO₄ + Ba(N₃)₂ → 2CsN₃ + BaSO₄(s)

Protocol: Aqueous solutions of caesium sulfate and barium azide are mixed. The insoluble

barium sulfate precipitates out of the solution and can be removed by filtration. The caesium
azide remains in the aqueous solution, from which it can be crystallized.

Method 3: Improved Synthesis from Caesium Fluoride A high-purity synthesis involves the

reaction of anhydrous caesium fluoride (CsF) with trimethylsilyl azide ((CH₃)₃SiN₃) in sulfur

dioxide (SO₂) as a solvent.[10]

Reaction: CsF + (CH₃)₃SiN₃ --(in SO₂)--> CsN₃ + (CH₃)₃SiF

Protocol: Anhydrous CsF and (CH₃)₃SiN₃ are combined in liquid SO₂ solvent. The reaction

mixture is stirred, and the intermediate solvated azide is formed. The volatile byproducts and

the SO₂ solvent are subsequently removed under dynamic vacuum to yield pure, colorless

CsN₃.[10] All manipulations should be performed in a dry, inert atmosphere.[10]

B. Characterization Methods
Vibrational Spectroscopy (IR and Raman): The infrared and Raman spectra of caesium
azide crystals are measured using grating photoelectric recording spectrometers.[8] For

single-crystal studies, the orientation of the crystal with respect to the incident light beam is
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crucial as it influences the observed band structure.[11] The measurements are typically

carried out over a wide frequency range (e.g., 30 to 4000 cm⁻¹) to observe both lattice

modes and the internal vibrational modes of the azide anion.[8]

Thermal Analysis: The thermal decomposition of caesium azide is studied by heating the

sample in a controlled environment (e.g., in vacuo) and monitoring for changes in mass

(thermogravimetric analysis) or heat flow (differential scanning calorimetry).[2] The

decomposition products, caesium metal and nitrogen gas, can be identified by further

analysis.[2]

Visualizations
Synthesis Pathways for Caesium Azide
The following diagram illustrates the primary experimental routes for the synthesis of caesium
azide.
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Caption: Logical workflow of common synthesis routes for caesium azide.

Thermal Decomposition of Caesium Azide
This diagram shows the decomposition of solid caesium azide upon heating to yield caesium

metal and nitrogen gas.
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Caption: Thermal decomposition pathway of solid caesium azide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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